N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide
Description
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a thienopyrazole core substituted with a 4-fluorophenyl group and a 3,3-diphenylpropanamide side chain. Key physicochemical properties include:
- Molecular Formula: C₂₆H₂₂FN₃O₃S
- Molecular Weight: 475.5 g/mol . The 4-fluorophenyl moiety may enhance metabolic stability and binding affinity through electron-withdrawing effects, while the diphenylpropanamide group contributes to hydrophobic interactions with target proteins .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3OS/c27-20-11-13-21(14-12-20)30-26(23-16-32-17-24(23)29-30)28-25(31)15-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIJARGEACCSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such asHistone Deacetylase 3 (HDAC3) and H+,K±ATPase . These targets play crucial roles in gene expression and gastric acid secretion, respectively.
Mode of Action
For instance, HDAC3 inhibitors like RGFP966 can alter gene expression by changing the acetylation status of histones, thereby affecting the structure of the chromatin and the accessibility of the DNA to the transcription machinery.
Biological Activity
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 404.49 g/mol. The compound features a thieno[3,4-c]pyrazole core structure, which is known for its ability to interact with various biological targets.
Antifungal and Antibacterial Properties
Recent studies have highlighted the antifungal and antibacterial properties of compounds derived from thieno[3,4-c]pyrazole structures. For instance, derivatives have shown significant activity against Candida albicans and Cryptococcus neoformans, with varying degrees of inhibition influenced by structural modifications such as the presence of fluorine substituents .
| Compound | Activity | Target Organisms |
|---|---|---|
| Thieno[3,4-c]pyrazole derivatives | Antifungal | Candida albicans, Cryptococcus neoformans |
| Various azomethine derivatives | Antibacterial | Multiple bacterial strains |
Antitumor Activity
The compound has also been evaluated for its antitumor activity. In vitro studies indicated that thieno[3,4-c]pyrazole derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Research has demonstrated that these compounds can act as inhibitors of key oncogenic pathways .
The mechanism of action for this compound involves interaction with specific molecular targets within cells. Molecular docking studies suggest that the compound binds effectively to enzymes involved in metabolic pathways related to cancer and microbial resistance.
Case Studies
- Antifungal Evaluation : A study conducted by Sreenivasa et al. synthesized various azomethine derivatives featuring a thieno[3,4-c]pyrazole moiety. The synthesized compounds were tested against certified strains of Candida albicans and exhibited moderate to high antifungal activity depending on the substituents present on the aromatic rings .
- Antitumor Activity : In another study focusing on pyrazole derivatives, several compounds demonstrated significant inhibition of tumor growth in various cancer cell lines. The research utilized both in vitro assays and in vivo models to confirm the efficacy of these compounds against specific cancer types.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a class of N-substituted thienopyrazole derivatives. Below is a systematic comparison with structurally related compounds, focusing on substituent variations and inferred pharmacological implications.
Substituent Variations in the Propanamide Side Chain
Table 1: Comparison of Side Chain Modifications
Key Observations :
- The target compound ’s 3,3-diphenylpropanamide side chain offers superior hydrophobicity compared to butanamide (), likely enhancing membrane permeability but reducing aqueous solubility .
- The naphthyloxyacetamide substituent () may increase steric hindrance, affecting binding pocket accessibility .
Core Scaffold Modifications
Table 2: Core Scaffold Comparisons
Key Observations :
- The thienopyrazole core in the target compound provides a rigid, planar structure conducive to π-π interactions, whereas benzothiazole derivatives () may exhibit distinct electronic properties .
- Biphenyl-substituted analogs () demonstrate enhanced aromaticity, which could improve binding to hydrophobic protein pockets but reduce metabolic stability .
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity : The target compound’s diphenylpropanamide group likely results in higher logP values compared to shorter-chain analogs (), favoring passive diffusion but risking off-target effects .
- Metabolic Stability : Fluorine substitution (common in ) may slow oxidative metabolism, extending half-life .
- Synthetic Accessibility: The thienopyrazole core requires specialized cyclization techniques, as inferred from crystallography tools like SHELXL (), whereas benzothiazole derivatives () may involve simpler syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
